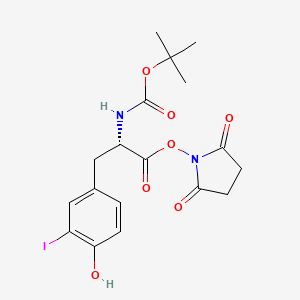
Fluorochlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorochlorosilane is a chemical compound that belongs to the family of chlorosilanes. These compounds are characterized by the presence of silicon-chlorine bonds and are widely used in various chemical processes. This compound, specifically, contains both fluorine and chlorine atoms bonded to a silicon atom. This unique combination of halogens imparts distinct chemical properties to the compound, making it valuable in several industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fluorochlorosilane can be synthesized through several methods, including the direct reaction of silicon with halogen gases. One common method involves the reaction of silicon with a mixture of hydrogen fluoride and hydrogen chloride gases at elevated temperatures. The general reaction can be represented as:
Si+HF+HCl→this compound+H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of specialized reactors that can handle the corrosive nature of the halogen gases. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. Additionally, purification steps, such as fractional distillation, are employed to remove any impurities and obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: Fluorochlorosilane undergoes various chemical reactions, including:
Substitution Reactions: this compound can react with nucleophiles, leading to the substitution of the halogen atoms. For example, it can react with water to form silanols and hydrogen halides.
Hydrolysis: When exposed to moisture, this compound hydrolyzes to form silicon dioxide and hydrogen halides.
Reduction: this compound can be reduced to form silanes using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Water: Used in hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alcohols and amines for substitution reactions.
Major Products:
Silanols: Formed from hydrolysis.
Silicon Dioxide: A product of hydrolysis.
Silanes: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
Fluorochlorosilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the production of high-purity silicon for semiconductor applications.
Biology: Utilized in the modification of surfaces for biological assays and the development of biosensors.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacturing of silicone polymers and resins.
Comparación Con Compuestos Similares
Fluorochlorosilane can be compared with other chlorosilanes, such as:
Chlorosilane (H3SiCl): Contains only chlorine atoms bonded to silicon.
Dichlorosilane (H2SiCl2): Contains two chlorine atoms bonded to silicon.
Trichlorosilane (HSiCl3): Contains three chlorine atoms bonded to silicon.
Uniqueness: The presence of both fluorine and chlorine atoms in this compound imparts unique reactivity and properties compared to other chlorosilanes. This dual halogenation allows for a broader range of chemical transformations and applications, making this compound a versatile compound in various fields.
Propiedades
Fórmula molecular |
ClFSi |
|---|---|
Peso molecular |
82.53 g/mol |
InChI |
InChI=1S/ClFSi/c1-3-2 |
Clave InChI |
KVRXUBCNDACNHK-UHFFFAOYSA-N |
SMILES canónico |
F[Si]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


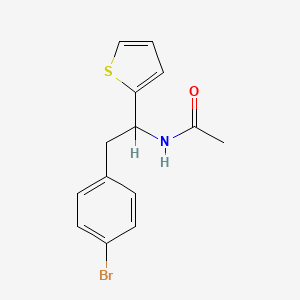

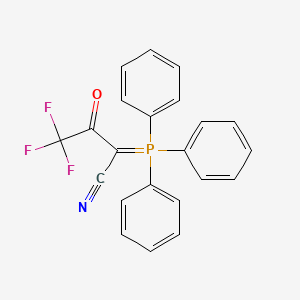

![2-[(2-Chloro-5-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14431299.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/no-structure.png)


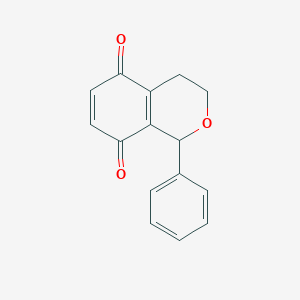
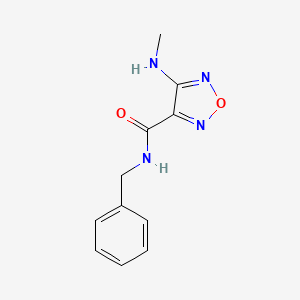

![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)
